molecular formula C18H18ClNO3 B2981790 {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE CAS No. 1794845-60-5

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE

Cat. No.: B2981790
CAS No.: 1794845-60-5
M. Wt: 331.8
InChI Key: YCIHJBVYRCBGMN-UHFFFAOYSA-N
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Description

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE typically involves a multi-step process. The initial step often includes the preparation of the 4-chlorophenylethylamine, which is then reacted with methyl 4-methylbenzoate under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium cyanide are used.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(4-BROMOPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE
  • {[2-(4-FLUOROPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE
  • {[2-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE

Uniqueness

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-13-2-6-15(7-3-13)18(22)23-12-17(21)20-11-10-14-4-8-16(19)9-5-14/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIHJBVYRCBGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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